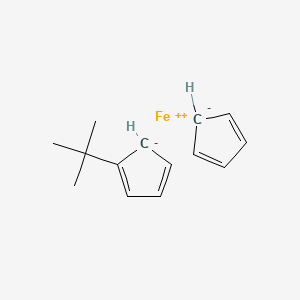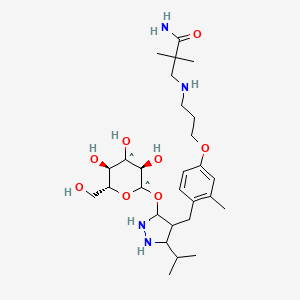
Ferrocene, (1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, (1,1-dimethylethyl)-, also known as tert-butylferrocene, is an organometallic compound consisting of a ferrocene core with a tert-butyl group attached to one of the cyclopentadienyl rings. The molecular formula is C14H18Fe, and it is known for its stability and unique electronic properties. This compound is a derivative of ferrocene, which was first discovered in the 1950s and has since become a cornerstone in the field of organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, (1,1-dimethylethyl)-, typically involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is first deprotonated using potassium hydroxide to form the cyclopentadienyl anion.
Formation of Ferrocene: The cyclopentadienyl anion is then reacted with iron(II) chloride to form ferrocene.
Alkylation: Ferrocene is alkylated with tert-butyl chloride in the presence of a base to form ferrocene, (1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of ferrocene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as sublimation and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocene, (1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium ions.
Reduction: Reduction reactions can revert ferricenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Ferricenium ions.
Reduction: Ferrocene.
Substitution: Acetylferrocene and other substituted ferrocenes.
Wissenschaftliche Forschungsanwendungen
Ferrocene, (1,1-dimethylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Employed in the development of biosensors for detecting glucose and other biomolecules.
Medicine: Investigated for its potential use in anticancer and antiviral drugs.
Industry: Utilized as a fuel additive to improve combustion efficiency and reduce emissions.
Wirkmechanismus
The mechanism of action of ferrocene, (1,1-dimethylethyl)-, involves its ability to undergo redox reactions. The compound can easily switch between ferrocene and ferricenium states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in biosensors. The molecular targets and pathways involved include interactions with enzymes and other proteins, enhancing their activity or stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Dimethylferrocene: A derivative with two methyl groups attached to the cyclopentadienyl rings.
Uniqueness
Ferrocene, (1,1-dimethylethyl)-, is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance is beneficial, such as in the development of selective catalysts and in the stabilization of reactive intermediates .
Eigenschaften
Molekularformel |
C14H18Fe |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
1-tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
MZRCQWCFZQOVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)


![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)
amine](/img/structure/B12348865.png)


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)



![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
